molecular formula C19H17O2P B3057344 Phosphine oxide, (4-methoxyphenyl)diphenyl- CAS No. 795-44-8

Phosphine oxide, (4-methoxyphenyl)diphenyl-

Cat. No.: B3057344
CAS No.: 795-44-8
M. Wt: 308.3 g/mol
InChI Key: DZPSVIAXZXYZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphine oxide, (4-methoxyphenyl)diphenyl- is an organophosphorus compound with the molecular formula C19H17OP It is characterized by the presence of a phosphine oxide group attached to a 4-methoxyphenyl and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine oxide, (4-methoxyphenyl)diphenyl- can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine, (4-methoxyphenyl)diphenylphosphine, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired phosphine oxide .

Industrial Production Methods

Industrial production of phosphine oxides generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, (4-methoxyphenyl)diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Borane-dimethylsulfide complex, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides, and amines.

Major Products Formed

Scientific Research Applications

Phosphine oxide, (4-methoxyphenyl)diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphine oxide, (4-methoxyphenyl)diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can act as a Lewis base, coordinating to metal centers in enzymes and altering their activity. Additionally, the compound can participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Phosphine oxide, (4-methoxyphenyl)diphenyl- can be compared with other similar compounds such as:

Properties

IUPAC Name

1-diphenylphosphoryl-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17O2P/c1-21-16-12-14-19(15-13-16)22(20,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPSVIAXZXYZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441207
Record name Phosphine oxide, (4-methoxyphenyl)diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

795-44-8
Record name Phosphine oxide, (4-methoxyphenyl)diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphine oxide, (4-methoxyphenyl)diphenyl-
Reactant of Route 2
Reactant of Route 2
Phosphine oxide, (4-methoxyphenyl)diphenyl-
Reactant of Route 3
Reactant of Route 3
Phosphine oxide, (4-methoxyphenyl)diphenyl-
Reactant of Route 4
Reactant of Route 4
Phosphine oxide, (4-methoxyphenyl)diphenyl-
Reactant of Route 5
Reactant of Route 5
Phosphine oxide, (4-methoxyphenyl)diphenyl-
Reactant of Route 6
Reactant of Route 6
Phosphine oxide, (4-methoxyphenyl)diphenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.